

(2E,7Z,10Z)-Hexadecatrienoyl-CoA CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Cat. No.: B15547869

[Get Quote](#)

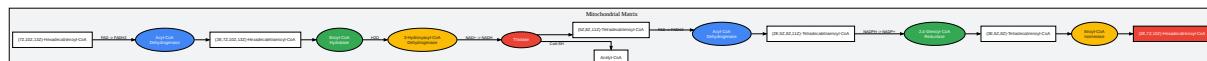
(2E,7Z,10Z)-Hexadecatrienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (acyl-CoA) intermediate involved in the metabolic pathways of fatty acids. While a specific CAS number for this molecule is not readily available in public databases, its study is crucial for understanding the intricate processes of lipid metabolism, particularly the beta-oxidation of polyunsaturated fatty acids (PUFAs). This technical guide provides an in-depth overview of (2E,7Z,10Z)-Hexadecatrienoyl-CoA, including its physicochemical properties, a plausible metabolic pathway for its formation, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Data


The fundamental properties of (2E,7Z,10Z)-Hexadecatrienoyl-CoA are summarized in the table below. This data is essential for its identification and for designing analytical experiments.

Property	Value	Source
Molecular Formula	C37H60N7O17P3S	--INVALID-LINK--
Molecular Weight	999.90 g/mol	--INVALID-LINK--[1]
Monoisotopic Mass	999.2979 Da	--INVALID-LINK--

Metabolic Significance: The Beta-Oxidation Pathway

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is proposed to be an intermediate in the beta-oxidation of specific C16 polyunsaturated fatty acids. The degradation of PUFAs requires auxiliary enzymes to handle the non-standard configurations of their double bonds, which are not substrates for the core enzymes of the beta-oxidation pathway.

A plausible metabolic route leading to the formation of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** is the beta-oxidation of (7Z,10Z,13Z)-Hexadecatrienoic acid. The initial steps of this pathway are depicted in the signaling pathway diagram below.

[Click to download full resolution via product page](#)

Figure 1: Proposed beta-oxidation pathway for the formation of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**.

The initial substrate, (7Z,10Z,13Z)-Hexadecatrienoyl-CoA, undergoes one standard cycle of beta-oxidation. However, the resulting (5Z,8Z,11Z)-Tetradecatrienoyl-CoA cannot be directly processed further. The subsequent action of Acyl-CoA Dehydrogenase creates a conjugated

double bond system. The enzyme 2,4-Dienoyl-CoA Reductase then reduces this intermediate, followed by isomerization by Enoyl-CoA Isomerase to yield the **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**, which can then proceed through the subsequent rounds of beta-oxidation.

Experimental Protocols

Synthesis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Objective: To synthesize **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** from its corresponding free fatty acid for use as an analytical standard or for enzymatic assays.

Methodology: Chemo-enzymatic Synthesis

This method combines chemical activation of the fatty acid with enzymatic conjugation to Coenzyme A.

Materials:

- (2E,7Z,10Z)-Hexadecatrienoic acid
- N,N'-Carbonyldiimidazole (CDI)
- Anhydrous tetrahydrofuran (THF)
- Coenzyme A trilithium salt
- Tricine buffer (pH 8.0)
- Argon or Nitrogen gas
- HPLC system for purification

Procedure:

- Activation of the Fatty Acid:
 - Dissolve (2E,7Z,10Z)-Hexadecatrienoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

- Add a 1.2 molar excess of CDI to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
- Conjugation to Coenzyme A:
 - In a separate reaction vessel, dissolve Coenzyme A trilithium salt in Tricine buffer (pH 8.0).
 - Slowly add the acyl-imidazole solution to the Coenzyme A solution with gentle stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours.
- Purification:
 - Purify the resulting **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** using reversed-phase HPLC.
 - Use a C18 column with a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium acetate or potassium phosphate).
 - Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.
 - Collect the fractions corresponding to the desired product and lyophilize to obtain the purified acyl-CoA.

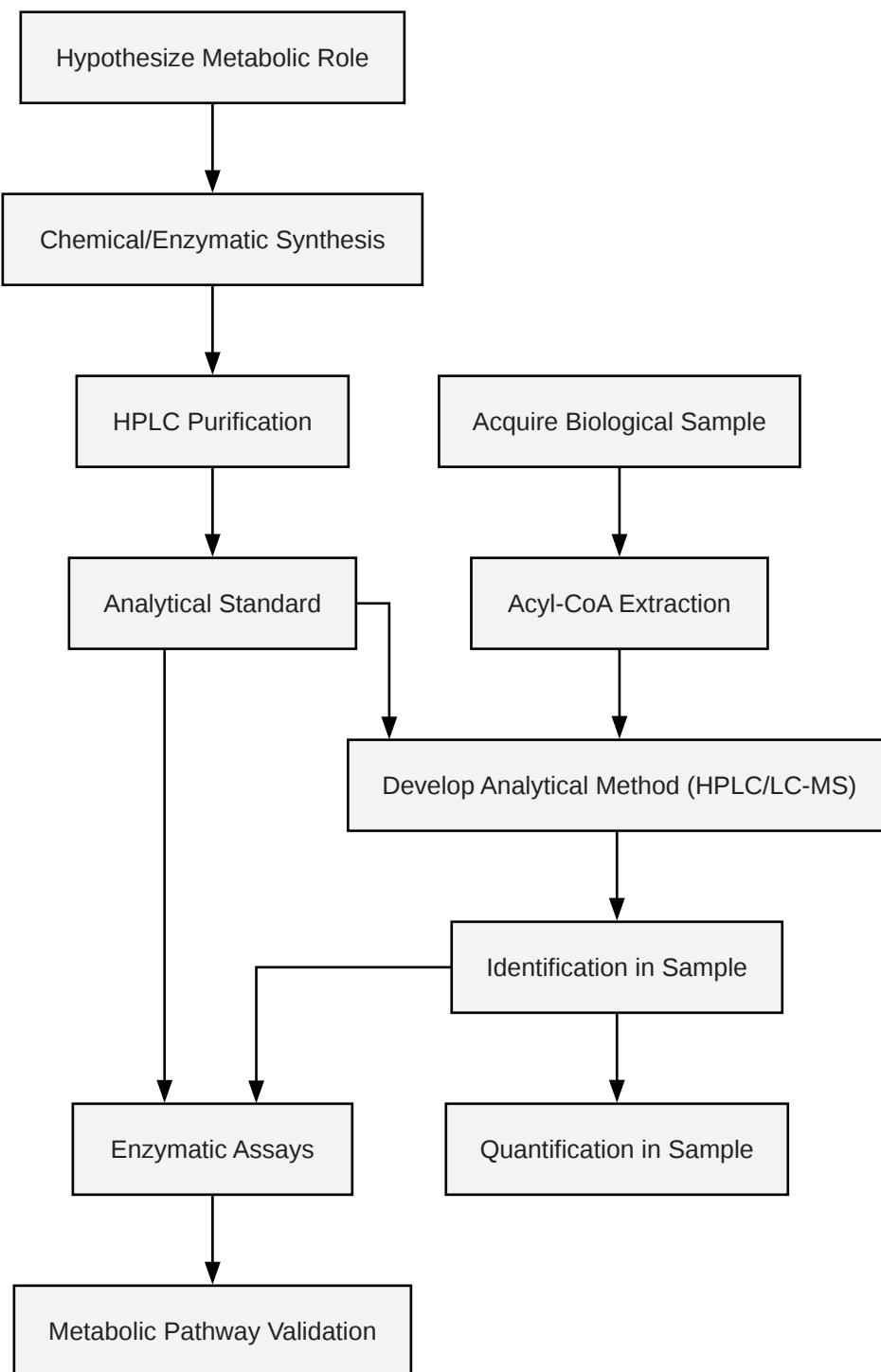
Analysis of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**

Objective: To identify and quantify **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** in biological samples or from a synthesis reaction.

Methodology: High-Performance Liquid Chromatography (HPLC)

Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5


- Mobile Phase B: Acetonitrile
- Purified **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** standard

Procedure:

- Sample Preparation:
 - Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction (SPE) with a mixed-mode cartridge.
 - Reconstitute the dried extract in the initial mobile phase conditions.
- HPLC Analysis:
 - Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
 - Inject the sample onto the column.
 - Elute the acyl-CoAs using a linear gradient of acetonitrile (e.g., 5% to 95% B over 30 minutes).
 - Monitor the absorbance at 260 nm.
- Quantification:
 - Identify the peak corresponding to **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** by comparing its retention time with that of the purified standard.
 - Quantify the amount of the acyl-CoA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

Logical Workflow for Studying **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**

The following diagram illustrates a logical workflow for the comprehensive study of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**, from initial hypothesis to detailed characterization.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the investigation of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA**.

Conclusion

(2E,7Z,10Z)-Hexadecatrienoyl-CoA represents a key, yet understudied, intermediate in the beta-oxidation of polyunsaturated fatty acids. The information and protocols provided in this technical guide offer a foundational framework for researchers to further investigate its biological roles and enzymatic interactions. A deeper understanding of the metabolism of such intermediates is vital for elucidating the complexities of lipid biochemistry and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Function of human mitochondrial 2,4-dienoyl-CoA reductase and rat monofunctional Delta3-Delta2-enoyl-CoA isomerase in beta-oxidation of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2E,7Z,10Z)-Hexadecatrienoyl-CoA CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15547869#2e-7z-10z-hexadecatrienoyl-coa-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com